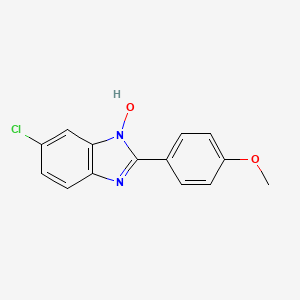
6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol is a useful research compound. Its molecular formula is C14H11ClN2O2 and its molecular weight is 274.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-ol is a synthetic compound that has garnered attention due to its diverse biological activities. As a member of the benzimidazole family, this compound exhibits potential pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a benzimidazole core with a chlorine atom and a methoxyphenyl group. Its molecular formula is C16H15ClN2O with a molecular weight of approximately 300.75 g/mol.
Antibacterial Activity
Research has demonstrated that benzimidazole derivatives possess significant antibacterial properties. For instance, a study evaluated various benzimidazole compounds for their effectiveness against Gram-positive and Gram-negative bacteria using the broth microdilution method. The results indicated that compounds similar to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 6-Chloro-2-(4-methoxyphenyl)-1H-benzimidazol-1-ol | 25 | S. aureus |
| Similar Compound A | 50 | E. coli |
| Standard Antibiotic (Ciprofloxacin) | 25 | S. aureus |
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against Candida albicans. Studies report that derivatives with similar structures have MIC values around 250 µg/mL, indicating moderate antifungal efficacy compared to standard treatments like griseofulvin .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely studied. In vitro assays have shown that compounds related to 6-chloro-2-(4-methoxyphenyl)-1H-benzimidazol-1-ol can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. The compound's ability to inhibit tumor growth was observed in various cancer models, suggesting its role as a potential chemotherapeutic agent .
The biological activities of 6-chloro-2-(4-methoxyphenyl)-1H-benzimidazol-1-ol can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- DNA Interaction : Benzimidazole derivatives often interact with DNA, disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in microbial and cancer cells, leading to cell death.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study A : Evaluated the antibacterial effects against resistant strains of E. coli, showing a significant reduction in bacterial load in treated groups compared to controls.
- Study B : Investigated the anticancer properties in breast cancer models, where treatment with related benzimidazole derivatives resulted in a marked decrease in tumor size and increased survival rates among subjects.
Eigenschaften
IUPAC Name |
6-chloro-1-hydroxy-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c1-19-11-5-2-9(3-6-11)14-16-12-7-4-10(15)8-13(12)17(14)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCHSMCIAGSKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














